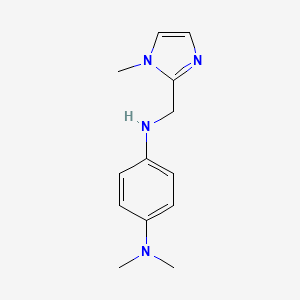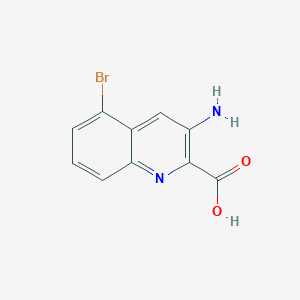
3-Amino-5-bromoquinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of amino and carboxylic acid functional groups in this compound makes it a versatile intermediate for various chemical reactions and synthesis protocols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromoquinoline-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of quinoline derivatives followed by the introduction of amino and carboxylic acid groups. For example, the bromination of 2-aminoquinoline can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-2-aminoquinoline can then be carboxylated using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-5-bromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, organometallic reagents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: De-brominated quinoline derivatives.
Substitution: Azido-quinoline derivatives.
Aplicaciones Científicas De Investigación
3-Amino-5-bromoquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-bromoquinoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell signaling. The presence of the amino and carboxylic acid groups allows for interactions with active sites of enzymes, leading to inhibition of their activity .
Comparación Con Compuestos Similares
2-Aminoquinoline: Lacks the bromine and carboxylic acid groups, making it less versatile for certain reactions.
5-Bromoquinoline: Lacks the amino and carboxylic acid groups, limiting its biological activity.
Quinoline-2-carboxylic acid:
Propiedades
Fórmula molecular |
C10H7BrN2O2 |
|---|---|
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
3-amino-5-bromoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c11-6-2-1-3-8-5(6)4-7(12)9(13-8)10(14)15/h1-4H,12H2,(H,14,15) |
Clave InChI |
VZADOKVSHWEVMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C(C=C2C(=C1)Br)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


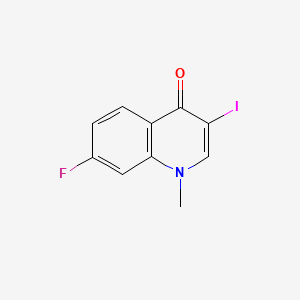
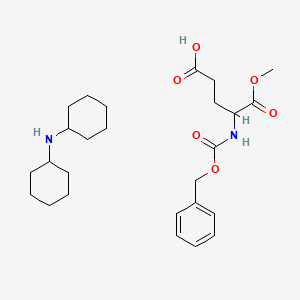

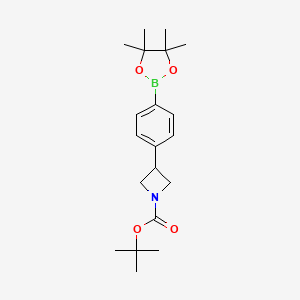


![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)
![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)

![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)

